molecular formula C13H12ClN7O B12387360 Avotaciclib (hydrochloride)

Avotaciclib (hydrochloride)

Cat. No.: B12387360
M. Wt: 317.73 g/mol
InChI Key: ZONRGCMBLZETKM-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Avotaciclib (hydrochloride) involves multiple steps, including the formation of the core pyridin-3-ol structure and subsequent functionalization with aminopyrimidinyl groups. The reaction conditions typically involve the use of organic solvents, controlled temperatures, and specific catalysts to ensure high yield and purity .

Industrial Production Methods

Industrial production of Avotaciclib (hydrochloride) follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and minimize impurities. The compound is then purified using techniques such as crystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

Avotaciclib (hydrochloride) undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions to ensure specificity and yield .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may introduce different functional groups onto the pyridin-3-ol core .

Scientific Research Applications

Avotaciclib (hydrochloride) has a wide range of scientific research applications, including:

Mechanism of Action

Avotaciclib (hydrochloride) exerts its effects by inhibiting cyclin-dependent kinase 1 (CDK1), a key regulator of the cell cycle. By binding to the active site of CDK1, Avotaciclib (hydrochloride) prevents the phosphorylation of target proteins, thereby halting cell cycle progression and inducing apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Avotaciclib (hydrochloride) is unique in its specificity for CDK1, making it particularly effective in targeting cancers with abnormal CDK1 expression. This specificity reduces off-target effects and enhances its therapeutic potential .

Properties

Molecular Formula

C13H12ClN7O

Molecular Weight

317.73 g/mol

IUPAC Name

2,6-bis(2-aminopyrimidin-4-yl)pyridin-3-ol;hydrochloride

InChI

InChI=1S/C13H11N7O.ClH/c14-12-16-5-3-8(19-12)7-1-2-10(21)11(18-7)9-4-6-17-13(15)20-9;/h1-6,21H,(H2,14,16,19)(H2,15,17,20);1H

InChI Key

ZONRGCMBLZETKM-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=NC(=C1O)C2=NC(=NC=C2)N)C3=NC(=NC=C3)N.Cl

Origin of Product

United States

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